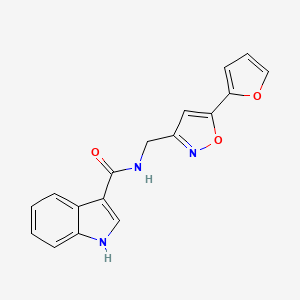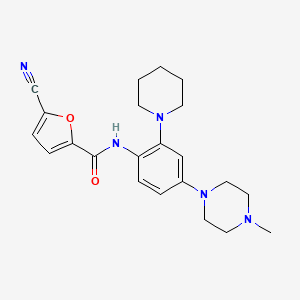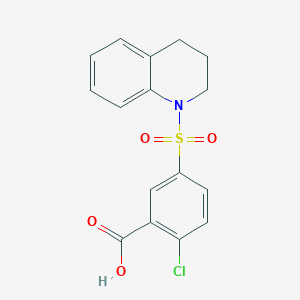![molecular formula C24H22N4O4 B2436238 2-{2-[3-(1,3-ベンゾジオキソール-5-イル)-1,2,4-オキサジアゾール-5-イル]-1H-ピロール-1-イル}-N-(3,4-ジメチルベンジル)アセトアミド CAS No. 1260933-12-7](/img/structure/B2436238.png)
2-{2-[3-(1,3-ベンゾジオキソール-5-イル)-1,2,4-オキサジアゾール-5-イル]-1H-ピロール-1-イル}-N-(3,4-ジメチルベンジル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide is a compound with a complex structure, combining several aromatic rings and heterocyclic systems
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecular architectures, useful in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for studying interactions with biological macromolecules or as a lead compound in drug discovery processes.
Medicine
Given its complex structure, it might possess pharmacological properties that could be explored for therapeutic applications such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
The compound might be used in the development of new materials with specific properties, such as organic electronic materials or advanced polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide typically involves multiple steps:
Formation of 1,3-benzodioxole moiety: : This step involves the reaction of a catechol derivative with formaldehyde under acidic conditions.
Oxadiazole ring formation: : This involves the cyclization of appropriate nitrile or amide precursors in the presence of a dehydrating agent.
Pyrrole ring synthesis: : This can be achieved via the Paal-Knorr synthesis, where a diketone is reacted with an amine.
Final coupling step: : The previously synthesized intermediates are coupled using a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
While there are no widely available industrial methods for this specific compound, it can be speculated that similar principles from the laboratory synthesis would apply, scaled up with continuous flow reactors and optimized reaction conditions for higher yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : This compound could undergo oxidation at the methylene bridges or aromatic rings using oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation could reduce certain functional groups, like nitro groups if they were present in related structures.
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzodioxole moiety using nitrating or halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substituting Agents: : Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation Products: : Dicarboxylic acids, phenols.
Reduction Products: : Amines, partially hydrogenated aromatic rings.
Substitution Products: : Nitro derivatives, halogenated aromatics.
作用機序
Molecular Targets and Pathways
The exact mechanism of action would depend on the specific biological target it interacts with. It could potentially bind to enzymes, receptors, or DNA, modulating their activity. The presence of the benzodioxole and pyrrole moieties suggests it might interact with targets through aromatic stacking or hydrogen bonding.
類似化合物との比較
Similar Compounds
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-thiadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide
Uniqueness
This compound stands out due to its specific combination of the benzodioxole and oxadiazole moieties, which are not as commonly seen together in similar structures. This unique arrangement could potentially confer distinct biological activities or chemical reactivity profiles.
Hope you found this thorough
特性
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3,4-dimethylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-5-6-17(10-16(15)2)12-25-22(29)13-28-9-3-4-19(28)24-26-23(27-32-24)18-7-8-20-21(11-18)31-14-30-20/h3-11H,12-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUPDFLIIGHION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2436158.png)



![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2436164.png)


![1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-ONE](/img/structure/B2436170.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2436173.png)
![1-[1,3-Dimethyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperidine-4-carboxamide](/img/structure/B2436174.png)
